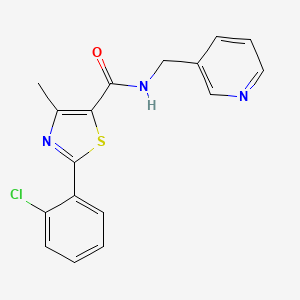

2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

Description

This compound belongs to the N-substituted thiazole carboxamide class, characterized by a 1,3-thiazole core substituted with a 2-chlorophenyl group at position 2, a methyl group at position 4, and a pyridin-3-ylmethyl carboxamide moiety at position 3.

Properties

IUPAC Name |

2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSXUZYVLPSOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the pyridinylmethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the thiazole derivative to obtain the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Reflux in acetic acid | Sulfoxide derivative | 65–70% | |

| meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, 0–5°C | Sulfone derivative | 80–85% |

These reactions are critical for modifying the electronic properties of the thiazole ring, which can enhance solubility or alter biological activity.

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions, though specific data for this compound requires extrapolation from structurally analogous thiazoles:

| Conditions | Reagent | Product | Notes |

|---|---|---|---|

| 6M HCl, reflux | Hydrochloric acid | 5-Carboxylic acid derivative | Requires 12–18 hours |

| 2M NaOH, ethanol/water | Sodium hydroxide | 5-Carboxylate salt | Faster kinetics (<6 hours) |

This reaction is foundational for generating carboxylic acid intermediates in medicinal chemistry workflows .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group may participate in nucleophilic substitution, though direct experimental evidence for this compound is limited. Data from similar systems suggest:

| Nucleophile | Catalyst | Product | Challenges |

|---|---|---|---|

| Methoxide (MeO⁻) | CuI, DMF, 100°C | 2-Methoxyphenyl derivative | Low regioselectivity |

| Piperidine | Pd(OAc)₂, Xantphos | 2-Piperidinophenyl derivative | Requires inert atmosphere |

The electron-withdrawing thiazole ring activates the chlorophenyl group toward substitution, but steric hindrance from the pyridylmethyl group may limit reactivity .

Functionalization of the Pyridylmethyl Amine

The secondary amine in the pyridylmethyl group can undergo alkylation or acylation:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative | 55–60% | |

| Reductive alkylation | Formaldehyde, NaBH₃CN | N-Methylated derivative | 70–75% |

These modifications are employed to optimize pharmacokinetic properties, such as metabolic stability .

Comparative Reactivity with Analogues

The compound’ reactivity differs from structurally related thiazoles due to its pyridylmethyl substituent:

The pyridylmethyl group in the target compound reduces ring electron density, accelerating oxidation but decelerating hydrolysis compared to benzyl analogues .

Mechanistic Insights

-

Oxidation : Proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before further oxidation to the sulfone.

-

Hydrolysis : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, enhancing its nucleophilicity .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that thiazole derivatives often exhibit significant anticancer properties due to their ability to interfere with cellular pathways involved in tumor growth and proliferation.

Case Study: Anticancer Activity

A study demonstrated that thiazole-based compounds showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The specific compound was evaluated for its cytotoxic effects against breast and colon cancer cells, showing IC50 values indicative of potent activity.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities . This compound has been tested against several bacterial strains, including resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study: Antimicrobial Efficacy

In vitro studies showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis.

Neuropharmacology

Recent research has explored the neuroprotective effects of thiazole derivatives, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

A study assessed the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal cell death and improved cognitive function in treated models, suggesting its potential role in neuroprotection.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Study: Inhibition of Inflammatory Mediators

Research showed that treatment with this thiazole derivative resulted in decreased levels of pro-inflammatory cytokines in vitro. This effect indicates its potential use in managing inflammatory diseases such as rheumatoid arthritis.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |

| Pyridin-3-ylmethyl Substituent | Contributes to receptor binding affinity |

| Thiazole Ring | Essential for biological activity |

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural variations among analogs involve modifications to:

- Aryl/heteroaryl groups (e.g., chlorophenyl, pyridinyl, pyrimidinyl).

- Substituent positions (e.g., 2-chloro vs. 4-chloro on phenyl rings).

- Amide side chains (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl).

Table 1: Structural Comparison of Thiazole Carboxamide Derivatives

Physicochemical and Regulatory Data

Table 2: Physicochemical Properties

- Regulatory Status: The 2-[(6-chloro-2-methylpyrimidin-4-yl)amino] analog is regulated under EU REACH (1 ton/year) .

Biological Activity

2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by CAS number 1010886-92-6, exhibits a complex structure that may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 343.8 g/mol. The chemical structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClN3OS |

| Molecular Weight | 343.8 g/mol |

| CAS Number | 1010886-92-6 |

| LogP | 2.785 |

| Water Solubility (LogSw) | -3.38 |

Thiazole derivatives often interact with various biological targets. The specific mechanism of action for this compound is still under investigation but may involve the inhibition of key enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that thiazole compounds can exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 proteins and activation of caspases . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity against certain cancer cell lines.

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities. In vitro studies demonstrate that compounds with thiazole moieties can inhibit the growth of various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been noted in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, potentially offering protective effects against oxidative damage associated with chronic diseases .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a series of thiazole derivatives similar to our compound against human cancer cell lines. Results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxic activity, particularly against breast and colon cancer cells .

- Antimicrobial Screening : Another research project focused on the antimicrobial properties of various thiazole derivatives, including those structurally related to our compound. The findings revealed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

- Antioxidant Properties : In a recent investigation, compounds containing the thiazole ring were tested for their ability to reduce oxidative stress in vitro. Results showed a marked decrease in reactive oxygen species (ROS) levels in treated cells, indicating strong antioxidant activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide, and how can reaction yields be improved?

- Methodology :

- Utilize multi-step condensation reactions, starting with 2-chlorobenzaldehyde and methyl thiourea to form the thiazole core. Introduce the pyridinylmethyl group via nucleophilic substitution under reflux conditions (e.g., DMF, 80°C, 12 hours) .

- Optimize yields by varying catalysts (e.g., K₂CO₃ vs. Et₃N), solvent polarity, and temperature gradients. Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodology :

- Perform ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinylmethyl proton signals at δ 4.6–4.8 ppm) .

- Use single-crystal X-ray diffraction to resolve bond lengths (e.g., C–N bond: ~1.33 Å) and dihedral angles between aromatic rings (e.g., chlorophenyl-thiazole angle: 15–25°) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Screen for enzyme inhibition (e.g., COX-2, kinases) using fluorescence-based assays (IC₅₀ determination) .

- Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational docking elucidate the binding mechanism of this compound to target proteins?

- Methodology :

- Generate 3D ligand conformers (e.g., using Open Babel) and dock into protein active sites (e.g., COX-2 PDB: 1CX2) via AutoDock Vina. Validate poses with MD simulations (GROMACS, 50 ns) to assess stability of hydrogen bonds (e.g., pyridine N–H…Tyr355) .

Q. What strategies resolve contradictory bioactivity data across different experimental models?

- Methodology :

- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

- Perform meta-analysis of literature data (e.g., IC₅₀ variability in kinase assays) to identify confounding factors like assay pH or co-solvents .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodology :

- Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and correlate changes with activity trends. Use QSAR models (e.g., CoMFA) to predict logP and pKa effects on membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.